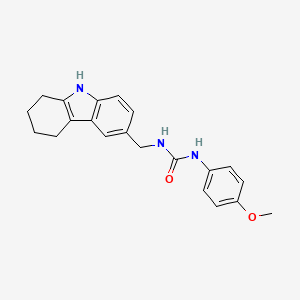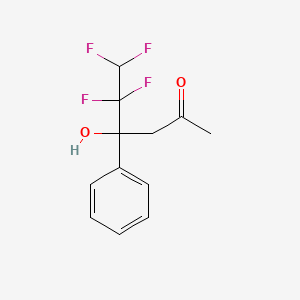
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea, also known as MTUCB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTUCB is a carbazole-based urea derivative that has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to act as a potent antioxidant by scavenging reactive oxygen species and reducing oxidative stress. N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been shown to modulate multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies. It has also been shown to reduce oxidative stress and inflammation in animal models of myocardial infarction, indicating its potential cardioprotective effects. In addition, N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and potency. However, there are also some limitations that need to be considered, such as its potential toxicity and lack of selectivity for specific targets.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea. One potential direction is to further investigate its therapeutic potential in neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to explore its potential as a drug candidate for other diseases, such as diabetes and inflammation-related disorders. In addition, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties, such as selectivity and bioavailability.
Conclusion:
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, cardiovascular diseases, and cancer. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Métodos De Síntesis
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 4-methoxyaniline with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In preclinical studies, N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has also been shown to exhibit cardioprotective effects by reducing oxidative stress and inflammation in animal models of myocardial infarction. In addition, N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-16-9-7-15(8-10-16)23-21(25)22-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMHQMAAVTXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5069282.png)
![6-(4-benzyl-1-piperidinyl)-N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069296.png)
![3-chloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5069302.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-phenylglycinamide](/img/structure/B5069304.png)
![8-(3,4-dihydroxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5069311.png)
![4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5069312.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5069322.png)
![3-(1-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5069324.png)
![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)
![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5069332.png)


![3-allyl-5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069356.png)
![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)